molecular formula C12H15BClNO4 B1446102 (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-30-7

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1446102
CAS RN: 1704080-30-7
M. Wt: 283.52 g/mol
InChI Key: UVCZAXRIQKQDPB-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 . It has a molecular weight of 283.52 . This compound is used in scientific research, with applications ranging from drug discovery to materials science.


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in organic chemistry for creating carbon-carbon bonds, which are fundamental in constructing complex molecules . The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been covalently bonded to an electrophilic partner. This process is highly valued for its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents involved .

Catalysis

Boronic acids, including (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid , are known to be effective catalysts. They can facilitate a variety of chemical transformations due to their Lewis acidity. This includes promoting regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . Their ability to coordinate with ligands like alcohols and amino alcohols enhances their catalytic capabilities.

Medicinal Chemistry

In medicinal chemistry, boronic acids are utilized for their bioactive properties. They can act as inhibitors or modulators of biological processes, making them useful in drug discovery and development. The specific structure of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid could potentially be exploited to target certain enzymes or receptors within the body .

Materials Science

Organoboron compounds, including boronic acids, play a significant role in materials science. They are used in the synthesis of polymers and optoelectronic materials due to their stability and ability to form boronic esters with diols. This property is essential for creating materials with desired physical and chemical properties .

Biological Imaging

Boronic acids can be used in biological imaging techniques. They have the ability to bind to various biological molecules, which can be tagged with fluorescent markers. This makes them useful in tracking and visualizing biological processes in real-time .

Sensor Development

The boronic acid moiety is instrumental in the development of sensors. For example, it can be combined with fluorescent compounds to create sensors for detecting catecholamines and their derivatives, such as dopamine, which are important neurotransmitters in the brain . These sensors can be used for monitoring neurotransmitter levels in various research and clinical settings.

properties

IUPAC Name

[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZAXRIQKQDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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